4-Phenylazobenzoic Acid: A Comprehensive Technical Guide for Advanced Research
4-Phenylazobenzoic Acid: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 4-Phenylazobenzoic acid, a photochromic molecule of significant interest in materials science and drug development. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Photoswitchable Molecule
4-Phenylazobenzoic acid (PABA), also known as azobenzene-4-carboxylic acid, belongs to the azobenzene family of compounds, which are renowned for their ability to undergo reversible trans-cis isomerization upon light irradiation.[1] This photo-isomerizable property makes it a valuable component in the development of photoswitchable materials, liquid crystals, and molecular devices.[1][] The presence of a carboxylic acid functional group provides a versatile handle for further chemical modifications and integration into larger molecular systems.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 4-Phenylazobenzoic acid is crucial for its effective application. These properties dictate its behavior in different environments and its suitability for various experimental designs.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [][3][4][5][6][7] |
| Molecular Weight | 226.23 g/mol | [][3][4][6] |
| CAS Number | 1562-93-2 | [][3][4][5][6][7][8] |
| Melting Point | 247-250 °C | [8] |
| Boiling Point | 418.1 °C at 760 mmHg | [] |
| Density | 1.19 g/cm³ | [] |
| Appearance | Crystalline powder | [] |
| IUPAC Name | 4-(phenyldiazenyl)benzoic acid | [3] |
| Synonyms | p-Phenylazobenzoic acid, 4-Carboxyazobenzene, Azobenzene-4-carboxylic acid | [3][4][5][6][7][9] |
Spectroscopic and Crystallographic Insights
Spectroscopic data is fundamental to confirming the identity and purity of 4-Phenylazobenzoic acid, while crystallographic data reveals its solid-state structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data is available for structural confirmation.[10][11]
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Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[4][10][12][13]
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Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[4][5][7][10]
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Crystal Structure: Crystallographic data, including the Hermann-Mauguin space group symbol (P 1 21/c 1), has been reported, offering insights into the molecular packing in the solid state.[3]
Synthesis of 4-Phenylazobenzoic Acid: A Step-by-Step Protocol
The synthesis of 4-Phenylazobenzoic acid can be reliably achieved through a two-step process.[1] This protocol is suitable for a standard organic chemistry laboratory. An alternative single-step synthesis has also been reported.[8][14]
Two-Step Synthesis Pathway
This method involves the initial formation of 4-methylazobenzene followed by oxidation.
Caption: Single-step synthesis of 4-Phenylazobenzoic acid.
This method offers a more streamlined process, directly coupling the two aromatic rings with the desired functional groups.
Key Applications in Scientific Research
The unique photoresponsive nature of 4-Phenylazobenzoic acid has led to its investigation in a variety of advanced applications.
Photoswitchable Materials and Molecular Devices
The reversible trans-cis isomerization of the azobenzene core upon light exposure is the cornerstone of its application in "smart" materials. [1]This property allows for the development of:
-
Photoswitches: Molecules that can be reversibly toggled between two states with light, enabling applications in molecular electronics and data storage. []* Photoresponsive Polymers and Gels: Incorporation of 4-Phenylazobenzoic acid into polymer chains can induce macroscopic changes in material properties, such as shape or solubility, in response to light.
Surface Modification and Interfacial Studies
The carboxylic acid group allows for the anchoring of 4-Phenylazobenzoic acid onto various surfaces, including metal oxides like TiO₂ and ZnO. [8][14]This has been explored for:
-
Controlling Surface Wettability: The photoisomerization can alter the surface energy, leading to a switchable wettability of the material.
-
Studying Photoisomerization on Surfaces: Techniques like scanning tunneling microscopy have been used to observe the photoswitching of individual molecules on surfaces like Au(111). []
Biological and Medicinal Chemistry
Derivatives of 4-Phenylazobenzoic acid have found applications in the biological realm:
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Photocontrol of Biological Systems: The ability to change shape with light has been harnessed to photochemically induce changes in the secondary structure of DNA. []* Fluorescence Resonance Energy Transfer (FRET) Probes: The succinimidyl ester of a derivative, 4-((4-(dimethylamino)phenyl)azo)benzoic acid, is used as a quencher in FRET-based assays for studying enzymatic activity. [15][16]
Other Applications
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Photochromic Precursors: It can be used in the preparation of novel photochromic ZrO₂ precursor solutions for creating functional thin films. [8]* Supramolecular Chemistry: It participates in host-guest interactions, for example, with α-cyclodextrin, leading to the formation of multi-stimuli-responsive supramolecular systems. [][8]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Phenylazobenzoic acid.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][17]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [17]All manipulations should be performed in a well-ventilated fume hood. [17]* First Aid Measures:
Conclusion
4-Phenylazobenzoic acid is a versatile and powerful molecule for researchers at the forefront of materials science, nanotechnology, and biotechnology. Its robust photochromic properties, combined with the synthetic accessibility of its carboxylic acid functionality, provide a vast playground for designing innovative and functional molecular systems. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower scientists and developers to harness the full potential of this remarkable compound.
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